Characterization of 2-Quinoxalinecarbonitrile: A Technical Guide to NMR and Mass Spectrometry Analysis
Characterization of 2-Quinoxalinecarbonitrile: A Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of 2-Quinoxalinecarbonitrile. This document outlines the expected spectral features, provides detailed experimental protocols, and presents a logical workflow for the structural elucidation of this important heterocyclic compound.
Introduction to 2-Quinoxalinecarbonitrile and its Characterization
2-Quinoxalinecarbonitrile is a heterocyclic aromatic compound featuring a quinoxaline core with a nitrile substituent at the 2-position. The quinoxaline ring system is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and unambiguous characterization of its derivatives is therefore crucial for drug discovery and development. NMR and MS are powerful and complementary techniques for determining the molecular structure and purity of such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 2-Quinoxalinecarbonitrile, ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Quinoxalinecarbonitrile is expected to show distinct signals for the protons of the quinoxaline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the nitrile group. The predicted data is summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.8 - 9.2 | s | - |
| H-5 | ~8.1 - 8.3 | d | ~8-9 |
| H-6 | ~7.8 - 8.0 | t | ~7-8 |
| H-7 | ~7.8 - 8.0 | t | ~7-8 |
| H-8 | ~8.1 - 8.3 | d | ~8-9 |
Note: Predicted values are based on data from similar quinoxaline derivatives and are subject to solvent effects.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~150 - 155 |
| C-4a | ~140 - 142 |
| C-5 | ~130 - 132 |
| C-6 | ~130 - 132 |
| C-7 | ~130 - 132 |
| C-8 | ~130 - 132 |
| C-8a | ~140 - 142 |
| CN | ~115 - 120 |
Note: Predicted values are based on data from similar quinoxaline derivatives and are subject to solvent effects.
Experimental Protocols for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Quinoxalinecarbonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
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Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical solvent peak.
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Data Acquisition:
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Acquire a standard one-pulse ¹H NMR spectrum.
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Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
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Data Processing:
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Apply Fourier transformation to the Free Induction Decay (FID).
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Phase the resulting spectrum manually or automatically.
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Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
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Integrate the signals to determine the relative number of protons.
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Analyze the multiplicities and coupling constants to determine the connectivity of the protons.
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 2-Quinoxalinecarbonitrile in 0.6-0.7 mL of a deuterated solvent.
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Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
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Data Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
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A wider spectral width (e.g., 0-220 ppm) is required.
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Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
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Data Processing:
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Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).
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Phase and baseline correct the spectrum.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Predicted Mass Spectrometry Data
For 2-Quinoxalinecarbonitrile (C₉H₅N₃), the expected exact mass and major fragment ions are listed below. Electron Ionization (EI) is a common technique that would likely be used for this type of molecule.
| m/z (relative intensity) | Assignment | Description |
| 155 | [M]⁺• | Molecular Ion |
| 128 | [M - HCN]⁺• | Loss of hydrogen cyanide from the pyrazine ring |
| 102 | [C₇H₄N]⁺ | Further fragmentation |
Note: Fragmentation patterns are predictive and can vary depending on the ionization method and energy.
Experimental Protocol for Mass Spectrometry
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Sample Preparation:
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Dissolve a small amount of 2-Quinoxalinecarbonitrile (typically <1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
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Ensure the sample is free of non-volatile salts or buffers, which can interfere with the analysis.
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Instrumentation and Ionization:
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Introduce the sample into the mass spectrometer. For a volatile compound like this, direct infusion or injection via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.
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Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
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Electrospray Ionization (ESI) is a softer ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 156.
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Data Acquisition:
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Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
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Data Analysis:
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Identify the molecular ion peak to confirm the molecular weight.
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Analyze the fragmentation pattern to gain structural information. The losses of neutral fragments can indicate the presence of specific functional groups.
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For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
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Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the characterization of 2-Quinoxalinecarbonitrile using NMR and MS.
This workflow begins with the synthesis and purification of the compound, followed by parallel analysis using NMR and MS. The data from each technique is then interpreted to elucidate the structural features, ultimately leading to the confirmation of the 2-Quinoxalinecarbonitrile structure.
